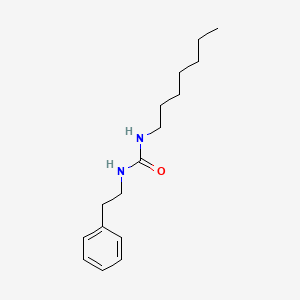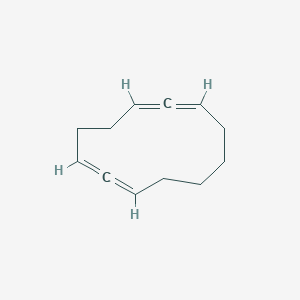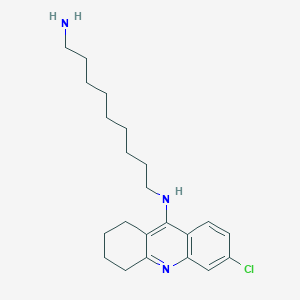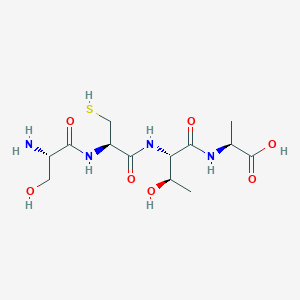
Urea, N-heptyl-N'-(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-heptyl-N’-(2-phenylethyl)-: is a derivative of urea, a compound widely recognized for its diverse chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, N-heptyl-N’-(2-phenylethyl)-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of heptylamine and 2-phenylethylamine with an isocyanate or carbamoyl chloride can yield the desired urea derivative .
Industrial Production Methods: Industrial production of N-substituted ureas often involves the use of phosgene to generate the necessary isocyanates or carbamoyl chlorides from the corresponding amines. this method is not environmentally friendly due to the toxicity of phosgene. Alternative methods, such as the use of potassium isocyanate in water, have been developed to provide a more sustainable and safer approach .
Analyse Des Réactions Chimiques
Types of Reactions: Urea, N-heptyl-N’-(2-phenylethyl)-, like other N-substituted ureas, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea oxides.
Reduction: Reduction reactions can convert the urea derivative into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or other amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, Urea, N-heptyl-N’-(2-phenylethyl)- serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound can be used to study the interactions of urea derivatives with biological molecules. It may also serve as a precursor for the development of pharmaceuticals with specific biological activities .
Industry: Industrially, Urea, N-heptyl-N’-(2-phenylethyl)- can be employed in the production of agrochemicals, polymers, and other materials. Its properties make it suitable for use in formulations that require specific chemical and physical characteristics .
Mécanisme D'action
The mechanism of action of Urea, N-heptyl-N’-(2-phenylethyl)- involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
- Urea, N-heptyl-N’-(2,4,5-trichlorophenyl)-
- Urea, N-heptyl-N’-(3-trifluoromethylphenyl)-
Comparison: Compared to other similar compounds, Urea, N-heptyl-N’-(2-phenylethyl)- is unique due to the presence of the 2-phenylethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s hydrophobicity and influence its interactions with biological molecules, making it suitable for specific applications where other derivatives may not be as effective .
Propriétés
Numéro CAS |
828283-12-1 |
|---|---|
Formule moléculaire |
C16H26N2O |
Poids moléculaire |
262.39 g/mol |
Nom IUPAC |
1-heptyl-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C16H26N2O/c1-2-3-4-5-9-13-17-16(19)18-14-12-15-10-7-6-8-11-15/h6-8,10-11H,2-5,9,12-14H2,1H3,(H2,17,18,19) |
Clé InChI |
XGNWAXBIYZTHHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNC(=O)NCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)

![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)
![1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14209892.png)



![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)
![[2,4,6-Tris(trifluoromethyl)phenyl]methanol](/img/structure/B14209916.png)



![2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14209943.png)
